molecular formula C20H21N3O2 B5696939 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione

4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5696939
M. Wt: 335.4 g/mol
InChI Key: QNUDEJRUCWPWBC-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DEAB, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione is related to its ability to inhibit the activity of ALDH. ALDH is an enzyme that is involved in a variety of cellular processes, including the metabolism of certain drugs and the detoxification of reactive aldehydes. By inhibiting the activity of ALDH, 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione can disrupt these processes and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been found to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. In cancer research, 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool for the development of new cancer therapies. In stem cell research, 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been used to inhibit the differentiation of certain cell types, allowing researchers to study the mechanisms of differentiation in more detail.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione in laboratory experiments include its ability to selectively inhibit the activity of ALDH, its relatively low toxicity, and its potential applications in a variety of research areas. However, there are also some limitations to using 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione, including its relatively high cost, its potential for off-target effects, and the need for careful experimental design to ensure that the results are reproducible and reliable.

Future Directions

There are many potential future directions for research on 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione, including studies of its potential applications in cancer therapy, stem cell research, and drug discovery. Some possible areas of focus for future research include the development of more selective inhibitors of ALDH, the identification of new targets for 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione, and the optimization of 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione synthesis methods to make it more accessible for researchers. Overall, 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione is a valuable tool for scientific research, and its potential applications in a variety of fields make it an exciting area of study for researchers around the world.

Synthesis Methods

4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione can be synthesized using a variety of methods, including the reaction of diethylamine and benzaldehyde with 1-phenyl-3,5-pyrazolidinedione. The resulting compound can be purified using standard laboratory techniques, such as recrystallization or column chromatography.

Scientific Research Applications

4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been used in a variety of scientific research applications, including studies of cancer, apoptosis, and stem cell differentiation. In cancer research, 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a role in the development and progression of some types of cancer. In stem cell research, 4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione has been used to selectively inhibit the differentiation of certain cell types, allowing researchers to study the mechanisms of differentiation in more detail.

properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-22(4-2)16-12-10-15(11-13-16)14-18-19(24)21-23(20(18)25)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,21,24)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUDEJRUCWPWBC-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[4-(diethylamino)benzylidene]-1-phenylpyrazolidine-3,5-dione

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